2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14977311
InChI: InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-12-16(21)4-5-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C20H21BrN2O3
Molecular Weight: 417.3 g/mol

2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC14977311

Molecular Formula: C20H21BrN2O3

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide -

Specification

Molecular Formula C20H21BrN2O3
Molecular Weight 417.3 g/mol
IUPAC Name 2-(5-bromoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-12-16(21)4-5-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24)
Standard InChI Key KJPSEXDNBNEJPM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC

Introduction

2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound belonging to the class of indole derivatives. These compounds are recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound includes a brominated indole moiety and an acetamide functional group, which contribute to its unique chemical properties and potential therapeutic applications.

Synthesis

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the indole ring and the attachment of the dimethoxyphenyl group. Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity.

Biological Activity

Preliminary studies suggest that 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may interact with various biological targets, including enzymes and receptors. The indole structure allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its biological efficacy. This compound has potential applications in treating diseases such as cancer and neurological disorders.

Related Compounds

Several compounds share structural similarities with 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Notable examples include:

Compound NameStructureUnique Features
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamideSimilar to the target compound but with bromine at the 6-positionDifferent bromine position affects reactivity
2-(5-bromo-1H-indol-3-yl)acetamideLacks the phenyl ethyl group; simpler structureReduced complexity compared to the target compound
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromoindol-1-yl)acetamideContains an acetylamino groupEnhances biological activity

Applications

2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research and industry, primarily due to its potential therapeutic properties. Its unique structural features make it a subject of ongoing research in various scientific domains.

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